C.I. Acid Violet 48

描述

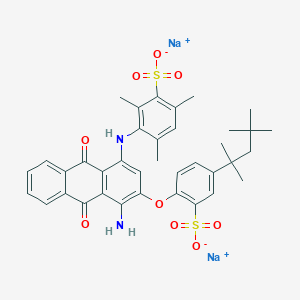

C.I. Acid Violet 48 is a synthetic dye belonging to the class of anthocyanin dyes. It is known for its vibrant violet color and is widely used in various industries, including textiles, plastics, and paints. The compound has the molecular formula C37H38N2Na2O9S2 and a molecular weight of 764.82 g/mol .

准备方法

The synthesis of C.I. Acid Violet 48 involves several steps:

Condensation Reactions: The initial step involves the condensation of 1-amino-4-bromo-2-anthraquinone sulfonic acid with mesitylene.

Sulfonation: The product from the condensation reactions is then sulfonated using fuming sulfuric acid.

Neutralization: The sulfonated product is neutralized with an alkali to obtain the final dye.

Filtration and Drying: The final product is filtered, dried, and pulverized to obtain C.I.

化学反应分析

C.I. Acid Violet 48 undergoes various chemical reactions, including:

Photocatalytic Degradation: This method uses materials like titanium dioxide and silver-doped titanium dioxide to degrade the dye, making it useful for treating dye-contaminated water.

Substitution Reactions: The dye can undergo substitution reactions with various reagents, leading to the formation of different products.

科学研究应用

C.I. Acid Violet 48 has a wide range of applications in scientific research:

Electrochemical and Photoelectrochemical Treatment: These methods are used for the oxidation of dyes, enhancing dye conversion efficiency, which is important for wastewater treatment and environmental cleanup.

Photocatalytic Degradation: This method is effective for treating dye-contaminated water, making it useful in environmental science.

Toxicology and Environmental Impact Studies: The dye has been studied for its impact on aquatic organisms, showing minimal adverse effects at certain concentrations.

Electrical Conductivity and Dielectric Properties: Research into these properties indicates the dye’s potential use in organic semiconductor applications.

EPR Spectroscopy: This technique is used to study the photochemical transformations of the dye, which is important for understanding its chemical behavior under various conditions.

作用机制

The mechanism of action of C.I. Acid Violet 48 involves its interaction with various molecular targets and pathways:

Oxidative Stress: The dye can induce oxidative stress in cells, leading to the generation of reactive oxygen species.

Photochemical Reactions: The dye undergoes photochemical reactions when exposed to light, leading to its degradation and the formation of various by-products.

Binding to Cellular Components: The dye can bind to cellular components, affecting their function and leading to various biological effects.

相似化合物的比较

C.I. Acid Violet 48 can be compared with other similar dyes:

C.I. Acid Violet 1: This dye is structurally similar and undergoes similar electrochemical and photoelectrochemical treatments.

Crystal Violet: This dye is used in photocatalytic degradation studies and has similar applications in environmental science.

Methyl Red: Another dye used in photocatalytic degradation studies, showing similar behavior to C.I.

C.I. Basic Violet 10: This dye shares similarities in its electrical conductivity and dielectric properties, indicating potential use in organic semiconductor applications.

生物活性

C.I. Acid Violet 48 (CAS Number: 12220-51-8) is a synthetic dye belonging to the class of anthocyanin dyes, characterized by its vibrant violet color. It is widely utilized across various industries, including textiles, plastics, and paints. This article delves into the biological activity of this compound, focusing on its mechanisms of action, toxicological profiles, and applications in scientific research.

This compound has the molecular formula and a molecular weight of 764.82 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological interactions. The structure includes sulfonic acid groups, which enhance its solubility in water and facilitate binding to various biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components through various mechanisms:

- Oxidative Stress Induction : this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis.

- Photochemical Reactions : Upon exposure to light, the dye undergoes photochemical transformations that can alter its chemical structure and biological activity.

- Binding Interactions : The dye binds to nucleic acids and proteins within cells, which can affect cellular function and viability.

Acute Toxicity

Studies have shown that this compound exhibits low acute toxicity levels. For instance, the LD50 value for oral administration in rats was determined to be greater than 4640 mg/kg body weight . This suggests a relatively low risk of acute toxicity under typical exposure scenarios.

Dermal Absorption and Sensitization

Research indicates that dermal absorption of this compound is minimal, with studies reporting absorption rates around 0.53% of the applied dose . Additionally, skin sensitization studies have demonstrated that while some irritation may occur, significant allergic reactions are rare.

Aquatic Toxicity

This compound has been evaluated for its environmental impact, particularly concerning aquatic organisms. It is classified as having low acute aquatic toxicity, with empirical data suggesting it does not bioaccumulate significantly in aquatic environments . However, it is persistent in water and sediments, raising concerns about long-term ecological effects.

Applications in Scientific Research

This compound has several applications in scientific research due to its unique properties:

- Staining Agent : The dye is commonly used in microscopy for staining cellular components, allowing for enhanced visualization under light microscopy.

- Electrochemical Studies : Its electrochemical properties make it suitable for studies involving dye degradation processes, particularly in wastewater treatment applications.

- Medical Diagnostics : Investigations into its potential as a marker in medical imaging have shown promise due to its binding characteristics.

Case Studies

- Photocatalytic Degradation : A study demonstrated the effectiveness of this compound in photocatalytic degradation processes when combined with titanium dioxide under UV light exposure. The results indicated significant reduction in dye concentration over time, showcasing its potential for environmental remediation.

- Antimicrobial Properties : Research has highlighted the antimicrobial activity of this compound against various bacterial strains, indicating its potential use in developing antimicrobial coatings or treatments .

Comparative Analysis with Similar Dyes

| Property | This compound | C.I. Acid Violet 1 | Crystal Violet |

|---|---|---|---|

| Molecular Weight | 764.82 g/mol | 407.99 g/mol | 407.99 g/mol |

| Solubility | High | Moderate | High |

| Acute Toxicity (LD50) | >4640 mg/kg | >2000 mg/kg | >500 mg/kg |

| Photocatalytic Activity | Yes | Limited | Yes |

| Antimicrobial Activity | Yes | No | Yes |

常见问题

Basic Research Questions

Q. How can C.I. Acid Violet 48 be separated and identified using reverse-phase HPLC?

- Methodology : Utilize a Newcrom R1 HPLC column with a mobile phase optimized for sulfonated aromatic compounds. Adjust pH to 2.5–3.0 (using trifluoroacetic acid) to enhance ionization and retention. Monitor absorbance at 520–540 nm for detection .

- Key Parameters : Column temperature (25–40°C), flow rate (1.0–1.5 mL/min), and gradient elution (acetonitrile/water) to resolve impurities. Validate purity using mass spectrometry (MS) coupled with HPLC to confirm molecular weight (764.821 g/mol) and LogP (4.67) .

Q. What experimental protocols are recommended for synthesizing and characterizing this compound?

- Synthesis : Follow stepwise sulfonation and diazotization of naphthalene derivatives, ensuring stoichiometric control of sodium nitrite and sulfuric acid to avoid over-sulfonation.

- Characterization : Use FT-IR to confirm sulfonic acid groups (peaks at 1030 cm⁻¹ and 1170 cm⁻¹) and UV-Vis spectroscopy to validate λmax (540–560 nm in aqueous solution). Elemental analysis should align with the molecular formula C37H38N2Na2O9S2 .

Q. How does this compound interact with acrylic fibers during dyeing?

- Method : Pre-functionalize polyacrylonitrile (PAN) fibers with cationic groups (e.g., quaternary ammonium salts) to enhance dye uptake. Conduct kinetic studies at 80–90°C, measuring adsorption isotherms (Langmuir/Freundlich models) to assess binding efficiency .

- Validation : Compare colorfastness (ISO 105-C06) and spectroscopic stability after repeated washing cycles. Use SEM to evaluate fiber surface morphology post-dyeing .

Q. What are the critical steps for validating the purity of this compound in experimental settings?

- Protocol : Combine thin-layer chromatography (TLC) with HPLC-MS to detect trace impurities (<0.1%). Quantify sulfonated byproducts via ion-pair chromatography and cross-validate with <sup>1</sup>H NMR (D2O) to confirm absence of unreacted intermediates .

Q. How can researchers ensure reproducibility in studies involving this compound?

- Guidelines : Document all synthesis/dyeing conditions (pH, temperature, reagent ratios) in machine-readable formats. Use reference standards (e.g., Sigma-Aldrich) for calibration and adhere to IUPAC nomenclature for compound identification .

Advanced Research Questions

Q. How to resolve contradictions in reported spectral data for this compound?

- Analysis : Investigate solvent effects (e.g., DMSO vs. water) on UV-Vis absorption bands. Use time-dependent density functional theory (TD-DFT) simulations to correlate experimental λmax with electronic transitions. Cross-reference with X-ray crystallography data if available .

- Troubleshooting : Check for tautomeric forms or aggregation states in concentrated solutions, which may shift absorption peaks .

Q. What degradation pathways occur when this compound is exposed to UV light or oxidizing agents?

- Experimental Design : Perform accelerated aging tests (Xe-arc lamp, 420 nm) and monitor degradation via HPLC-MS. Identify cleavage products (e.g., sulfonate loss or azo bond breakage) using high-resolution MS. Quantify reaction kinetics via pseudo-first-order models .

Q. How can computational modeling predict the binding affinity of this compound to biomolecules?

- Approach : Employ molecular docking (AutoDock Vina) to simulate interactions with serum albumin or DNA. Validate with isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔG, ΔH) .

Q. What methodologies elucidate the structure-property relationships of this compound derivatives?

- Strategy : Synthesize analogues with varied substituents (e.g., methyl, nitro groups) and correlate substituent electronic effects (Hammett σ values) with dye stability and chromaticity. Use multivariate regression to model structure-activity relationships .

Q. How to design a comparative study of this compound with other acid violet dyes (e.g., C.I. Acid Violet 17)?

- Framework : Conduct parallel dyeing trials under identical conditions, measuring K/S (color strength) values and washfastness. Use ANOVA to statistically compare performance. Include toxicity assessments (e.g., Daphnia magna bioassays) for environmental impact analysis .

Q. What statistical methods are optimal for analyzing batch-to-batch variability in this compound synthesis?

- Tools : Apply principal component analysis (PCA) to HPLC-MS datasets to identify critical process parameters. Use control charts (Shewhart rules) to monitor impurity levels and ensure compliance with ISO 9001 standards .

Q. Methodological Notes

- Data Integrity : Always include raw data tables (e.g., HPLC retention times, dye uptake percentages) in supplementary materials, formatted per ACS or IUPAC guidelines .

- Ethical Compliance : For studies involving biological/environmental samples, follow protocols in Queen’s University ICF templates for ethical review and risk disclosure .

- Critical Analysis : Address limitations (e.g., dye aggregation in aqueous media) and propose mitigation strategies in discussion sections .

属性

IUPAC Name |

disodium;3-[[4-amino-9,10-dioxo-3-[2-sulfonato-4-(2,4,4-trimethylpentan-2-yl)phenoxy]anthracen-1-yl]amino]-2,4,6-trimethylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H40N2O9S2.2Na/c1-19-15-20(2)35(50(45,46)47)21(3)32(19)39-25-17-27(31(38)30-29(25)33(40)23-11-9-10-12-24(23)34(30)41)48-26-14-13-22(16-28(26)49(42,43)44)37(7,8)18-36(4,5)6;;/h9-17,39H,18,38H2,1-8H3,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIVVAIHOWVTHB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)OC5=C(C=C(C=C5)C(C)(C)CC(C)(C)C)S(=O)(=O)[O-])C)S(=O)(=O)[O-])C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38N2Na2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40994111 | |

| Record name | Disodium 3-({4-amino-9,10-dioxo-3-[2-sulfonato-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-9,10-dihydroanthracen-1-yl}amino)-2,4,6-trimethylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40994111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

764.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12220-51-8, 72243-90-4, 73398-28-4, 12220-52-9 | |

| Record name | C.I. Acid Violet 48 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012220518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Acid Violet 48 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072243904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 3-((4-amino-9,10-dihydro-9,10-dioxo-3-(2-sulphonato-4-(1,1,3,3-tetramethylbutyl)phenoxy)-1-anthryl)amino)-2,4,6-trimethylbenzenesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073398284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3-[[4-amino-9,10-dihydro-9,10-dioxo-3-[sulfo-4-(1,1,3,3-tetramethylbutyl)phenoxy]-1-anthracenyl]amino]-2,4,6-trimethyl-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 3-({4-amino-9,10-dioxo-3-[2-sulfonato-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-9,10-dihydroanthracen-1-yl}amino)-2,4,6-trimethylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40994111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 3-[[4-amino-9,10-dihydro-9,10-dioxo-3-[sulphonato-4-(1,1,3,3-tetramethylbutyl)phenoxy]-1-anthryl]amino]-2,4,6-trimethylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium 3-[[4-amino-9,10-dihydro-9,10-dioxo-3-[2-sulphonato-4-(1,1,3,3-tetramethylbutyl)phenoxy]-1-anthryl]amino]-2,4,6-trimethylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Acid Violet 48 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chromate(1-), bis[2-[2-[4,5-dihydro-3-methyl-5-(oxo-κO)-1-phenyl-1H-pyrazol-4-yl]diazenyl-κN1]benzoato(2-)-κO]-, hydrogen (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。